2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride
Overview
Description
The compound “2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride” is a derivative of thiazole . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a good pharmacophore nucleus due to its various pharmaceutical applications .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The methyl group at N3 is axial to the thiazine ring due to the tetrahedral geometry of the N3 atom .Scientific Research Applications
Antidiabetic Applications
Thiazole derivatives have been utilized in the treatment of diabetes due to their ability to lower blood sugar levels. They can be designed as inhibitors for enzymes like DPP-4, which are targets in diabetes management .
Anticancer Activity
Some thiazole derivatives have shown significant cytotoxicity against various human tumor cell lines, indicating potential use in cancer therapy. They can be part of compounds designed to inhibit cell proliferation or induce apoptosis in cancer cells .
Antibacterial Properties
Thiazoles have proven in vitro potency to inhibit bacterial pathogens, suggesting their use as antibacterial agents in treating infections .
Antifungal Medication
Compounds containing thiazole have been used topically as antifungal medications to suppress skin infections caused by various fungi .
Analgesic and Anti-inflammatory Uses
Thiazole compounds have demonstrated significant analgesic and anti-inflammatory activities, which could be beneficial in pain management and treating inflammatory conditions .
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways, leading to a range of downstream effects . For example, some thiazole compounds have been found to activate or inhibit biochemical pathways and enzymes, stimulate or block receptors in biological systems .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physical properties of thiazole compounds, such as their solubility in various solvents , may influence their action in different environments.
properties
IUPAC Name |
2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-7(2)4-10-6-9-11-5-8(3)12-9/h5,7,10H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNJIHNGQZTHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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